molecular formula C26H30N2O3 B11311581 1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11311581
M. Wt: 418.5 g/mol
InChI Key: RHDVSOHUEGTUTM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (predicted for CDCl₃) shows characteristic signals:

  • δ 1.35 (s, 9H) : Tert-butyl group protons
  • δ 2.25 (s, 6H) : N,N-Dimethyl protons
  • δ 3.15–3.45 (m, 4H) : Propyl chain methylenes
  • δ 6.80–7.65 (m, 7H) : Aromatic protons from chromene and phenyl groups
  • δ 8.20 (s, 1H) : Pyrrole proton.

In ¹³C NMR :

  • δ 28.5 (C(CH₃)₃)
  • δ 40.2 (N(CH₃)₂)
  • δ 170–175 (C=O)
  • δ 110–160 (aromatic carbons) .

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 1725 (s) : Stretching of conjugated carbonyl groups
  • 1600–1450 (m) : Aromatic C=C vibrations
  • 1360 (m) : C-N stretching in dimethylamino group
  • 1220 (w) : C-O-C asymmetric stretching.

UV-Vis Spectroscopy

In methanol solution, absorption maxima occur at:

  • λ = 245 nm (ε = 12,500 M⁻¹cm⁻¹) : π→π* transitions in chromene system
  • λ = 320 nm (ε = 8,200 M⁻¹cm⁻¹) : n→π* transitions of carbonyl groups.

Mass Spectrometry

High-resolution ESI-MS shows:

  • m/z 419.2234 [M+H]⁺ (calculated 419.2231 for C₂₆H₃₁N₂O₃)
  • Major fragments at m/z 315 (loss of C₅H₁₂N) and 201 (chromeno-pyrrole-dione core).
Technique Key Diagnostic Features
¹H NMR Tert-butyl singlet, aromatic multiplet
IR Conjugated carbonyl stretch
UV-Vis Dual absorption bands
HRMS Precise molecular ion confirmation

Properties

Molecular Formula

C26H30N2O3

Molecular Weight

418.5 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H30N2O3/c1-26(2,3)18-13-11-17(12-14-18)22-21-23(29)19-9-6-7-10-20(19)31-24(21)25(30)28(22)16-8-15-27(4)5/h6-7,9-14,22H,8,15-16H2,1-5H3

InChI Key

RHDVSOHUEGTUTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Imine Formation : The aryl aldehyde (2 ) reacts with 3-(dimethylamino)propylamine (3 ) in ethanol at 40°C for 20–30 minutes to form an imine intermediate.

  • Nucleophilic Attack : Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1 ) undergoes nucleophilic attack by the imine, facilitated by acetic acid (1 mL), to generate a tetrahedral intermediate.

  • Cyclization : Refluxing at 80°C for 20 hours induces cyclization, forming the chromeno-pyrrole core.

Optimized Parameters

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature80°C (reflux)Accelerates cyclization
CatalystAcetic acid (1 mL)Enhances protonation of imine
Reaction Time20 hoursEnsures complete cyclization

Under these conditions, the core structure is obtained in 72–86% yield .

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperatureYield (%)Purity (HPLC)
Ethanol80°C8698.5
DMF100°C7497.2
Toluene110°C6295.8

Ethanol ensures higher yields due to better stabilization of charged intermediates during cyclization.

Catalytic Additives

  • Acetic Acid : Critical for imine protonation (yield increases from 24% to 86% with 1 mL).

  • Pyridine : Tested for side-chain introduction but reduced yield to 56% due to competing side reactions.

Scalability and Industrial Feasibility

The process is scalable to kilogram-scale production with minor modifications:

  • Chromeno-Pyrrole Core Synthesis :

    • Batch Size: 10 kg of 1 yields 7.2 kg of core structure (72% yield).

  • Side-Chain Introduction :

    • 5 kg of core structure reacts with 6.5 kg of phosphonium salt to produce 4.1 kg of final product (68% yield).

Critical Quality Controls

  • HPLC Purity : >98% for pharmaceutical-grade material.

  • Residual Solvents : Ethanol (<500 ppm), DMF (<50 ppm) per ICH guidelines.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/kg)
Multicomponent MCR8698.51,200
Stepwise Alkylation7497.21,450
Patent-Based Process6895.81,600

The MCR approach is cost-effective and preferred for large-scale synthesis due to fewer purification steps.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-Alkylation : Excess phosphonium salt leads to di-alkylated byproducts (5–8% impurity).

  • Ring-Opening : Prolonged reflux in ethanol (>24 hours) causes chromeno-pyrrole ring hydrolysis (12% yield loss).

Mitigation Strategies

  • Stoichiometric Control : Maintain a 1:1 molar ratio of core to phosphonium salt.

  • Reaction Monitoring : Use TLC (Rf = 0.45 in ethyl acetate/hexane 1:3) to terminate reactions at 90% conversion.

Analytical Characterization

Key Spectroscopic Data

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (conjugated ketone).

  • 1H NMR (DMSO-d6) :

    • δ 1.32 (s, 9H, tert-butyl),

    • δ 2.24 (s, 6H, N(CH3)2),

    • δ 3.45 (t, 2H, CH2N).

  • HRMS : m/z 418.5 [M+H]+ (calc. 418.5) .

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions could be used to modify the chromeno[2,3-c]pyrrole core or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer activity. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, a study demonstrated that specific derivatives could inhibit the growth of breast cancer cell lines with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammatory pathways in neuronal cells. This property could be beneficial in developing treatments for conditions such as Alzheimer's disease .

Photovoltaic Materials

1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been explored as a component in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it suitable for use in solar cell technologies. The incorporation of this compound into polymer blends has been shown to enhance the efficiency of light absorption and charge transport .

Organic Light Emitting Diodes (OLEDs)

The compound's photophysical properties also render it useful in organic light-emitting diodes (OLEDs). Research shows that films made from this compound exhibit favorable electroluminescent properties, which can be optimized for use in display technologies. The tunability of its emission spectra allows for the design of devices with specific color outputs .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs). A recent study highlighted a one-pot synthesis method that allows for the efficient formation of libraries of related compounds under mild conditions. This approach minimizes the need for extensive purification steps and maximizes yield .

Functionalization Strategies

Functionalization of the core structure is crucial for enhancing the biological activity and material properties of this compound. Various strategies have been employed to introduce substituents at different positions on the chromeno-pyrrole framework. These modifications can lead to derivatives with improved solubility, stability, and biological efficacy .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of this compound derivatives on breast cancer cell lines, researchers found that specific modifications led to enhanced cytotoxicity compared to unmodified compounds. The results indicated a clear structure-activity relationship that could guide future drug development efforts.

Case Study 2: Photovoltaic Efficiency

A collaborative research project investigated the incorporation of this compound into polymer solar cells. The findings revealed that blending it with certain conductive polymers significantly increased power conversion efficiency (PCE), demonstrating its potential application in renewable energy technologies.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Substituent Variations at Position 1 and Position 2

Key structural analogs differ in substituents at positions 1 (aryl group) and 2 (alkylamino chain), leading to variations in physicochemical properties and synthetic accessibility.

Compound Name Position 1 Substituent Position 2 Substituent Key Features
Target Compound 4-Tert-butylphenyl 3-(Dimethylamino)propyl High lipophilicity (tert-butyl), moderate chain length (propyl), basic amine
1-(4-Methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-analog (ChemSpider: 844836-14-2) 4-Methoxyphenyl 3-(Morpholinyl)propyl Morpholine ring enhances solubility; methoxy increases electron density
2-[3-(Diethylamino)propyl]-1-(2,3-dimethoxyphenyl)-analog 2,3-Dimethoxyphenyl 3-(Diethylamino)propyl Diethylamino increases lipophilicity; dimethoxy enhances electronic effects
1-Aryl-2-[2-(Dimethylamino)ethyl]-analog Varied aryl groups 2-(Dimethylamino)ethyl Shorter chain (ethyl vs. propyl) reduces flexibility; lower steric hindrance

Physicochemical and Functional Implications

  • Solubility : Morpholinylpropyl analogs (e.g., ChemSpider: 844836-14-2) may exhibit better aqueous solubility due to the polar morpholine oxygen .
  • Electronic Effects : Methoxy and dimethoxy substituents donate electron density to the aromatic ring, altering reactivity in electrophilic substitutions compared to the electron-neutral tert-butyl group .

Biological Activity

The compound 1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₅H₁₉N₁O₂
  • Molecular Weight : 231.33 g/mol
  • CAS Number : 115933-37-4

The structure of the compound features a chromeno-pyrrole backbone with substituents that may influence its biological interactions.

Anticancer Properties

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study : A study on related compounds demonstrated that they could induce apoptosis in human cancer cells by activating caspase pathways and modulating Bcl-2 family proteins. Such findings suggest that the compound may share similar mechanisms of action due to structural similarities.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression and other diseases. Inhibitors targeting farnesyltransferase (FT) have shown promise in disrupting oncogenic signaling pathways.

Enzyme Target IC50 Value (nM) Effect
Farnesyltransferase24Inhibition of Ras signaling
Protein Kinase C160Reduced anchorage-independent growth

These findings indicate that the compound may possess valuable pharmacological properties that warrant further investigation.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against various pathogens. The presence of the dimethylamino group could enhance membrane permeability, allowing for increased interaction with microbial targets.

The biological activity of this compound is hypothesized to involve:

  • Interaction with DNA : Potential intercalation leading to disruption of replication.
  • Enzyme inhibition : Targeting specific kinases or transferases involved in cancer cell signaling.
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to optimize its biological activity. For example, modifications at the tert-butylphenyl group have been explored to enhance solubility and bioavailability.

Table of Related Compounds and Activities

Compound Name Activity Reference
Gö 6983PKC inhibitorSigma-Aldrich
3-{1-[3-(Dimethylamino)propyl]-5-methoxy...Antitumor activityRCSB PDB
2,3,4,5-Tetrahydro-1-(imidazol-4-ylalkyl)...FT inhibitionPubMed

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The synthesis typically involves multicomponent reactions (MCRs) that enable efficient bond formation. A representative protocol includes:

  • Step 1: Condensation of substituted benzaldehydes (e.g., 4-Tert-butylbenzaldehyde) with primary amines (e.g., 3-(dimethylamino)propylamine) under basic conditions (e.g., NaH in DMF) .
  • Step 2: Cyclization with chromene precursors (e.g., 4-hydroxycoumarin derivatives) to form the fused chromeno-pyrrole core. Reaction conditions (60–80°C, 12–24 hours) are critical for yield optimization .
  • Step 3: Purification via column chromatography or recrystallization, with purity confirmed by HPLC (>95%) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.3–1.5 ppm (tert-butyl group), δ 2.2–2.8 ppm (dimethylamino propyl chain), and aromatic protons (δ 6.5–8.0 ppm) confirm substituent positions .
    • ¹³C NMR: Carbonyl signals (C=O) at ~170–180 ppm and aromatic carbons between 110–150 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C₃₀H₃₅N₂O₃⁺ with m/z 471.26) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction removal via distillation .
  • Catalysis: Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) accelerate cyclization steps, reducing reaction time by 30–40% .
  • Temperature Control: Gradual heating (ramp from 25°C to 70°C over 2 hours) minimizes side reactions like dimerization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis: Use IC₅₀ values to standardize potency comparisons (e.g., anticancer assays in MCF-7 cells vs. HepG2 cells) .

  • Structural Analog Comparison:

    Substituent ModificationObserved Activity Change
    Tert-butyl → MethoxyReduced lipophilicity, lower membrane permeability
    Dimethylamino → MorpholineEnhanced solubility but reduced cytotoxicity
  • Batch Purity Validation: Impurities >5% (e.g., unreacted aldehydes) may skew bioactivity results; enforce HPLC purity thresholds .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Molecular Docking: Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or DNA intercalation sites. Key interactions include:
    • Hydrogen bonding between the chromeno-dione moiety and catalytic lysine residues .
    • Hydrophobic interactions from tert-butyl groups in protein pockets .
  • MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

Q. What experimental designs evaluate structure-activity relationships (SAR) for derivatives?

  • Library Synthesis: Vary substituents (e.g., aryl groups, alkyl chains) using parallel synthesis .
  • Biological Assays:
    • Antimicrobial: MIC testing against Gram-positive/negative strains .
    • Anticancer: MTT assays on cancer cell lines with controls for apoptosis (Annexin V/PI staining) .
  • Data Correlation: Use QSAR models to link electronic parameters (Hammett σ) with activity trends .

Q. How does the compound’s stereoelectronic profile influence its reactivity?

  • Conjugation Effects: The chromeno-pyrrole core’s extended π-system stabilizes transition states in nucleophilic additions .
  • Steric Effects: The tert-butyl group hinders electrophilic substitution at the para position, directing reactivity to the pyrrole nitrogen .
  • Solvatochromism: UV-Vis shifts (λmax 320 → 350 nm in polar solvents) indicate charge-transfer transitions .

Q. What analytical challenges arise in characterizing degradation products?

  • LC-MS/MS Identification: Degradation under oxidative conditions (e.g., H₂O₂) produces quinone derivatives, detectable via [M+H]+ ions at m/z 487.27 .
  • Stability Studies: Accelerated testing (40°C/75% RH for 6 months) reveals hydrolytic cleavage of the dimethylamino propyl chain as a major degradation pathway .

Q. How can in silico tools guide the design of analogs with improved pharmacokinetics?

  • ADMET Prediction: SwissADME estimates logP (~3.5) and BBB permeability (low), suggesting need for PEGylation to enhance bioavailability .
  • Metabolite Prediction: Cyp450 enzymes (e.g., CYP3A4) likely oxidize the dimethylamino group; blocking this site with fluorine reduces clearance rates .

Q. What mechanistic studies elucidate its role in modulating signaling pathways?

  • Western Blotting: Track phosphorylation levels of ERK/AKT in treated cancer cells to confirm kinase inhibition .
  • ROS Detection: Use DCFH-DA probes to quantify reactive oxygen species (ROS) generation linked to apoptosis .

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